3-[(2-Trifluoromethyl)phenyl]-1-propene
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Overview
Description
“3-[(2-Trifluoromethyl)phenyl]-1-propene” is an organic compound that contains a propene group attached to a phenyl group, which is further substituted with a trifluoromethyl group . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule .
Synthesis Analysis
The synthesis of “3-[(2-Trifluoromethyl)phenyl]-1-propene” and similar compounds often involves the use of trifluoromethylphenyl groups as key structural ingredients . These groups can be introduced into the molecule through various synthetic methods, including direct fluorination and building-block methods .
Molecular Structure Analysis
The molecular structure of “3-[(2-Trifluoromethyl)phenyl]-1-propene” includes a propene group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The presence of the trifluoromethyl group can significantly influence the molecule’s physical and chemical properties .
Scientific Research Applications
1. Application in Organic Light-Emitting Diodes
- Summary of Application : Diaryl-substituted anthracene derivatives containing 3- (trifluoromethyl)phenyl groups were synthesized and characterized for use in OLEDs . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
- Methods of Application : The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) .
- Results or Outcomes : Among the tested devices, the one based on compound 1 displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m −2), current efficiency (2.1 cd·A −1), and external quantum efficiency (0.8%), compared to the 2 - and 3 -based devices .
2. Application in the Synthesis of Cinacalcet HCl
- Summary of Application : An improved method for the synthesis of 3- (3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl, is described .
- Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3- (trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd (OAc) 2 in the presence of nBu 4 NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results or Outcomes : The obtained mixture of 1- (3,3-diethoxypropyl)-3- (trifluoromethyl)benzene, impure for ethyl 3- (3-trifluoromethylphenyl) propanoate, was finally treated, under mild conditions, with potassium diisobutyl- tert -butoxyaluminum hydride (PDBBA) to obtain after hydrolysis 3- (3-trifluoromethylphenyl)propanal, in an excellent overall yield and very high purity .
3. Application in H-bond Catalysts
- Summary of Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
4. Application in Suzuki-Coupling Reactions
- Summary of Application : 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
5. Application in the Production of Polyimides
- Summary of Application : Sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl) groups are synthesized .
- Results or Outcomes : All of the polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .
6. Application in Promoting Organic Transformations
- Summary of Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
7. Application in Suzuki-Coupling Reactions
- Summary of Application : 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
8. Application in the Production of Polyimides
Future Directions
properties
IUPAC Name |
1-prop-2-enyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h2-4,6-7H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGNZQCLVRNQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496817 |
Source
|
Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Trifluoromethyl)phenyl]-1-propene | |
CAS RN |
62826-30-6 |
Source
|
Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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